molecular formula C18H16N2O4 B14880004 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14880004
M. Wt: 324.3 g/mol
InChI Key: SGMLMUKYPPPDKJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of methoxy groups on the phenyl rings and a carboxylic acid group on the pyrazole ring

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenylhydrazine and 4-methoxybenzaldehyde.

    Formation of Hydrazone: The reaction between 2-methoxyphenylhydrazine and 4-methoxybenzaldehyde forms a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable cyclizing agent, such as acetic acid, to form the pyrazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Industrial Applications: It is explored for use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing the compound’s efficacy and potency.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid: Lacks the methoxy group on the 2-phenyl ring, which may affect its electronic properties and reactivity.

    1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid: The presence of a hydroxy group instead of a methoxy group can lead to different hydrogen bonding interactions and solubility properties.

    1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: The absence of the methoxy group on the 4-phenyl ring may result in altered chemical behavior and biological activity.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H16N2O4/c1-23-13-9-7-12(8-10-13)14-11-16(18(21)22)20(19-14)15-5-3-4-6-17(15)24-2/h3-11H,1-2H3,(H,21,22)

InChI Key

SGMLMUKYPPPDKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3OC

Origin of Product

United States

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